

An In-depth Technical Guide to 1-Benzoylnaphthalene: Discovery, Synthesis, and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzoylnaphthalene**

Cat. No.: **B181615**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzoylnaphthalene**, a significant chemical intermediate. The document details its historical discovery through the lens of advancing chemical synthesis, its physicochemical properties, and detailed experimental protocols for its preparation.

Discovery and History

The history of **1-Benzoylnaphthalene** is intrinsically linked to the development and understanding of the Friedel-Crafts acylation reaction, first discovered by Charles Friedel and James Mason Crafts in 1877. While a singular "discovery" paper for **1-Benzoylnaphthalene** is not prominent in the historical record, its synthesis and characterization were pivotal in studies aimed at understanding the regioselectivity of electrophilic substitution on naphthalene.

In the early 20th century, chemists explored the acylation of naphthalene, noting that the position of substitution was highly dependent on reaction conditions. A notable publication by G. Baddeley in 1949 detailed the benzoylation of naphthalene, demonstrating that substitution at the α -position (to yield **1-Benzoylnaphthalene**) is favored under conditions of kinetic control, while the β -isomer (2-Benzoylnaphthalene) is the product of thermodynamic control.^{[1][2][3]} These studies were crucial in elucidating the steric and electronic factors that govern the outcome of Friedel-Crafts reactions on polycyclic aromatic hydrocarbons. The literature from

this period highlights the conflicting results of earlier experiments, often due to heterogeneous reaction mixtures and imprecise analytical methods.[\[1\]](#)[\[3\]](#) Baddeley's work brought clarity by showing that in solvents like methylene or ethylene chloride, and in the absence of reagents that could form bulky complexes with the aluminum chloride catalyst, α -substitution is almost exclusive.[\[1\]](#)[\[3\]](#)

Chemical and Physical Properties

1-Benzoylnaphthalene is a solid at room temperature with the chemical formula $C_{17}H_{12}O$.[\[4\]](#) A summary of its key quantitative properties is presented in the table below.

Property	Value	Source
Molecular Formula	$C_{17}H_{12}O$	PubChem [4]
Molecular Weight	232.28 g/mol	PubChem [4]
CAS Number	642-29-5	PubChem [4]
Melting Point	76 °C	PrepChem.com [5]
Boiling Point	Not specified	
Appearance	Solid	
Crystal System	Orthorhombic	PubChem [4]
Space Group	P 21 21 21	PubChem [4]
Unit Cell Dimensions	$a=6.215 \text{ \AA}$, $b=12.803 \text{ \AA}$, $c=15.398 \text{ \AA}$, $\alpha=\beta=\gamma=90^\circ$	PubChem [4]

Experimental Protocols

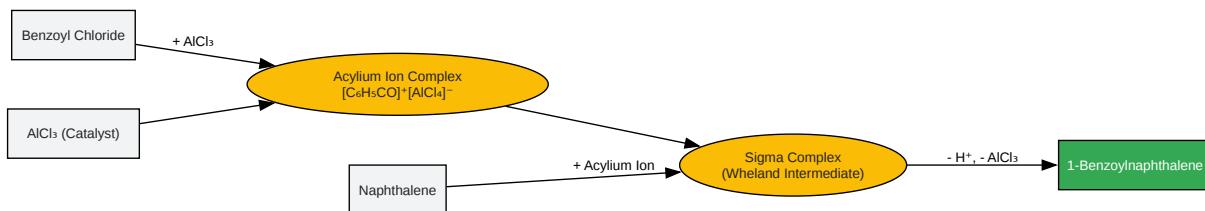
The most common and historically significant method for the synthesis of **1-Benzoylnaphthalene** is the Friedel-Crafts acylation of naphthalene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride.

Synthesis of **1-Benzoylnaphthalene** via Friedel-Crafts Acylation

This protocol is adapted from established methods.[\[5\]](#)

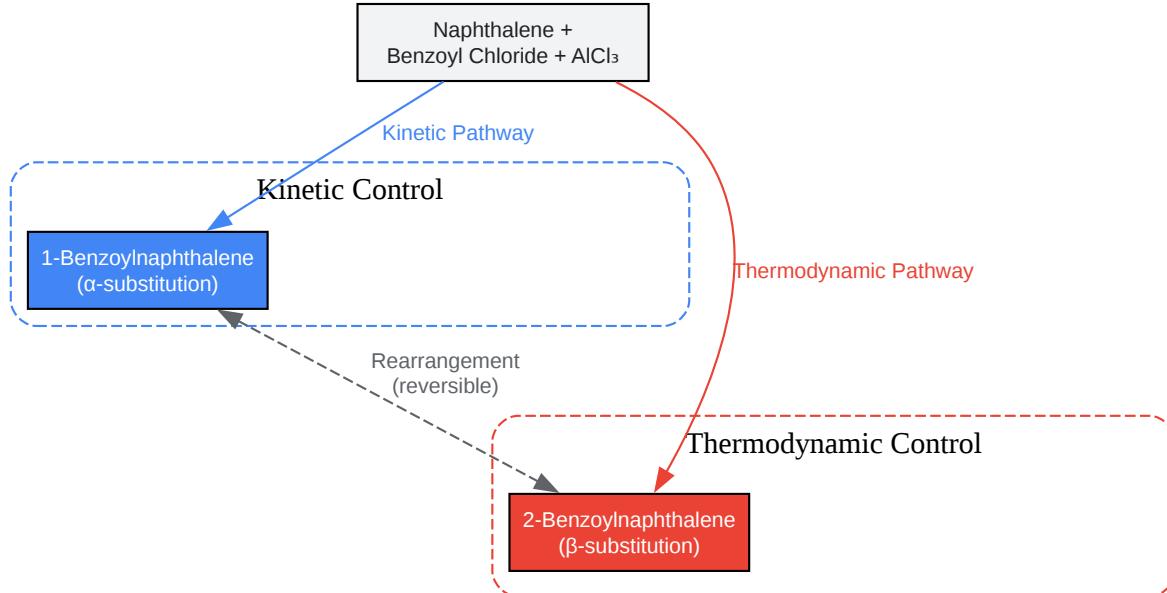
Materials:

- Naphthalene (12.8 g)
- Benzoyl chloride (11.5 mL, freshly distilled)
- Anhydrous aluminum chloride (14 g)
- Carbon disulfide (80 mL)
- Concentrated hydrochloric acid (20 mL)
- Water (300 mL)
- Diethyl ether
- Anhydrous calcium chloride
- Activated carbon
- Ethanol or methanol for recrystallization
- 500 mL flask, reflux condenser, ice bath, filtration apparatus


Procedure:

- In a dry 500 mL flask, carefully combine 11.5 mL of benzoyl chloride and 14 g of anhydrous aluminum chloride. The mixture will warm as the aluminum chloride dissolves.
- Gently heat the mixture over a flame to complete the dissolution, avoiding overheating. The resulting solution should be a deep yellow or brown color.
- Cool the flask to allow the formation of the yellow-orange crystalline intermediate product.
- Add 80 mL of carbon disulfide and warm gently with shaking until the solid has dissolved.
- Cool the solution, being careful to prevent the crystallization of the addition compound.

- Add 12.8 g of solid naphthalene in portions. A vigorous evolution of hydrogen chloride gas will be observed.
- Gently warm the mixture for a few minutes to ensure the reaction goes to completion.
- Cool the reaction mixture thoroughly in an ice bath and induce solidification of the dark oil by rubbing the inside of the flask with a glass rod.
- Collect the crude solid by filtration, ensuring the funnel and flask are dry. Wash the precipitate with a small amount of fresh carbon disulfide.
- Transfer the solid to a beaker containing 300 mL of water and 20 mL of concentrated hydrochloric acid.
- Heat the mixture for approximately 10 minutes to decompose the aluminum complex and expel any residual carbon disulfide.
- Cool the mixture to room temperature and extract the product with diethyl ether.
- Dry the ethereal solution with anhydrous calcium chloride.
- Decolorize the solution by adding a small amount of activated carbon and then filter.
- Evaporate the ether to obtain the crude product as an oil that solidifies on cooling.
- Purify the solid by recrystallization from ethanol or methanol. Slow crystallization will yield the final product, **1-benzoylnaphthalene**, which has a melting point of 76 °C.[5]


Reaction Mechanisms and Pathways

The synthesis of **1-Benzoylnaphthalene** is a classic example of an electrophilic aromatic substitution reaction. The following diagrams illustrate the key mechanistic steps and the factors influencing the reaction's outcome.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation for **1-Benzoylnaphthalene** synthesis.

The regioselectivity of the benzoylation of naphthalene is a well-studied phenomenon, with the formation of either the 1- or 2-substituted isomer being dependent on the reaction conditions.

[Click to download full resolution via product page](#)

Caption: Kinetic vs. thermodynamic pathways in naphthalene benzoylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myttx.net [myttx.net]
- 2. researchgate.net [researchgate.net]
- 3. S 20. The acylation of naphthalene by the Friedel-Crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 1-Benzoylnaphthalene | C17H12O | CID 69503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzoylnaphthalene: Discovery, Synthesis, and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181615#discovery-and-history-of-1-benzoylnaphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com